Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pyrrolidin-1-yl Group: This step involves the substitution of a leaving group (e.g., halide) with a pyrrolidine moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester to an alcohol using reagents like lithium aluminum hydride.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with various biological activities.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidin-2-one: A lactam with applications in pharmaceuticals.
Uniqueness
Rac-tert-butyl (3r,4r)-3-hydroxy-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and ester functional groups. This combination of features may confer unique biological activities and chemical reactivity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10(11(16)9-15)14-6-4-5-7-14/h10-11,16H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
MYYQULULTPRMBS-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2CCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.